molecular formula C7H7ClO2 B13600397 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol

Cat. No.: B13600397
M. Wt: 158.58 g/mol
InChI Key: UCCKFSIOEAATIG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7ClO2 It is characterized by the presence of a chlorinated furan ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorofuran with propargyl alcohol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol may involve large-scale chlorination processes followed by catalytic reactions to introduce the propenol group. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenol group to a saturated alcohol.

    Substitution: The chlorine atom in the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(5-chlorofuran-2-yl)prop-2-enal or 3-(5-chlorofuran-2-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(5-chlorofuran-2-yl)propan-1-ol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorofuran-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

    3-(5-Chlorofuran-2-yl)propan-1-ol: Similar structure but with a saturated alcohol group.

Uniqueness

3-(5-Chlorofuran-2-yl)prop-2-en-1-ol is unique due to its combination of a chlorinated furan ring and a propenol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

UCCKFSIOEAATIG-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/CO

Canonical SMILES

C1=C(OC(=C1)Cl)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.